Tetraethylene glycol monomethyl ether (TEGMME, mPEG4-OH) is a discrete, monodisperse polyethylene glycol building block and high-boiling solvent characterized by an exact molecular weight of 208.25 g/mol . Featuring a hydrophilic PEG4 chain terminated by one methoxy and one reactive hydroxyl group, it is highly miscible in both water and organic solvents . In procurement contexts, TEGMME serves a dual role: it is a critical structural linker in bioconjugation (such as PROTACs and ADCs) providing an exact ~1.4 nm spatial separation, and it functions as a low-volatility, high-temperature solvent or electrolyte base in advanced industrial formulations .
Procurement substitution with polydisperse mPEG mixtures (e.g., mPEG-200 or mPEG-350) or shorter-chain analogs like triethylene glycol monomethyl ether (TriEGME) fundamentally alters material performance. Replacing TEGMME with polydisperse mPEGs introduces a statistical distribution of chain lengths, which causes batch-to-batch pharmacokinetic variability and heterogeneous drug-to-antibody ratios (DAR) in bioconjugation . Conversely, substituting TEGMME with TriEGME reduces the spacer length from ~14 Å to ~11 Å, potentially causing steric hindrance in ternary complex formation for PROTACs, while simultaneously lowering the boiling point by over 30 °C, which increases evaporative losses in high-temperature solvent applications.
Unlike polymeric mPEG mixtures that exhibit a Poisson distribution of chain lengths, TEGMME (mPEG4-OH) is a discrete molecule with a polydispersity index of 1.0 . This exact mass (208.25 g/mol) guarantees a uniform spatial separation of approximately 1.4 nm (14 Å), based on the ~3.5 Å length per ethylene glycol monomer[1]. In PROTAC and ADC synthesis, replacing polydisperse mPEGs with discrete PEG4 eliminates heterogeneous drug-to-antibody ratios (DAR) and batch-to-batch pharmacokinetic variability .
| Evidence Dimension | Polydispersity and Linker Length |
| Target Compound Data | PDI = 1.0, exact spacer length ~1.4 nm (14 Å), MW = 208.25 g/mol |
| Comparator Or Baseline | Polydisperse mPEG (e.g., mPEG-200/350) with variable chain lengths and PDI > 1.0 |
| Quantified Difference | 100% monodisperse vs. statistical mixture of lengths |
| Conditions | Bioconjugation and PROTAC linker synthesis |
Ensures regulatory compliance and reproducible pharmacokinetic profiles by eliminating linker-length heterogeneity in therapeutic conjugates.
For industrial solvent applications and advanced electrolytes, TEGMME provides a higher thermal threshold than its shorter analog, triethylene glycol monomethyl ether (TriEGME). TEGMME exhibits a boiling point range of 280-350 °C at atmospheric pressure, compared to 249 °C for TriEGME . This elevated boiling point correlates with lower vapor pressure at operating temperatures, reducing evaporative losses in high-heat processes .
| Evidence Dimension | Boiling Point / Thermal Stability |
| Target Compound Data | 280-350 °C (at 760 mmHg) |
| Comparator Or Baseline | Triethylene glycol monomethyl ether (TriEGME) at 249 °C |
| Quantified Difference | >30 °C higher boiling point threshold |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables procurement for high-temperature synthesis and low-volatility industrial formulations where shorter glycols would evaporate or degrade.
Thermodynamic and spectroscopic studies of aqueous alkoxyethanol solutions demonstrate that TEGMME possesses stronger molecular interactions with water than shorter-chain analogs [1]. The addition of the fourth ethylene glycol unit increases the excess molar volume and viscosity deviations when mixed with water, compared to TriEGME and diethylene glycol monomethyl ether [1]. This increased hydrophilicity translates to enhanced solubilizing capacity for highly hydrophobic active pharmaceutical ingredients (APIs) and payloads [1].
| Evidence Dimension | Aqueous molecular interaction (hydrophilicity) |
| Target Compound Data | Stronger water interaction (higher excess molar volume/viscosity deviation) |
| Comparator Or Baseline | Triethylene glycol monomethyl ether (TriEGME) |
| Quantified Difference | Increased hydration capacity due to the 4th repeating EG unit |
| Conditions | Aqueous binary mixtures at 293.15–333.15 K |
Provides superior formulation compatibility and prevents aggregation of hydrophobic payloads in aqueous media.
TEGMME demonstrates a more favorable acute toxicity profile compared to shorter glycol ethers, simplifying occupational handling. TEGMME exhibits an oral LD50 in rats exceeding 15,000 mg/kg, whereas TriEGME has an oral LD50 of approximately 10,500 to 11,865 mg/kg [1]. Furthermore, TriEGME carries warnings for defatting the skin and causing dryness or cracking upon repeated exposure, whereas TEGMME is not classified as a significant skin irritant[1].
| Evidence Dimension | Acute Oral Toxicity (LD50, Rat) |
| Target Compound Data | > 15,000 mg/kg |
| Comparator Or Baseline | Triethylene glycol monomethyl ether (10,500 - 11,865 mg/kg) |
| Quantified Difference | ~30-40% higher LD50 threshold (lower toxicity) |
| Conditions | In vivo mammalian toxicity assays |
Reduces occupational hazard risks and simplifies handling protocols during large-scale procurement and manufacturing.
Utilized as a discrete ~1.4 nm linker to connect E3 ligase ligands with target protein binders, ensuring exact spatial separation without the pharmacokinetic unpredictability of polydisperse mPEG mixtures .
Employed as a precise hydrophilic spacer to conjugate hydrophobic payloads to antibodies, improving aqueous solubility, preventing payload aggregation, and ensuring a uniform Drug-to-Antibody Ratio (DAR) during scale-up .
Selected for organic synthesis and chemical manufacturing requiring a polar solvent that resists evaporation at temperatures exceeding 250 °C, outperforming shorter glycol ethers .
Procured for heavy-duty hydraulic fluids and specialized battery electrolytes where a high boiling point, low volatility, and specific viscosity profiles are required over TriEGME .